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Compound of Interest

Compound Name: CEP-33779

cat. No.: B612251

An in-depth examination of the chemical structure, properties, and biological activity of the
selective JAK2 inhibitor, CEP-33779.

CEP-33779 is a potent and selective, orally bioavailable small-molecule inhibitor of Janus
kinase 2 (JAK2).[1][2] It has been investigated for its therapeutic potential in various disease
contexts, including cancer and inflammatory disorders, owing to its targeted mechanism of
action within the JAK/STAT signaling pathway.[3][4][5] This technical guide provides a
comprehensive overview of CEP-33779, consolidating key data on its chemical properties,
biological activity, and the methodologies used in its preclinical evaluation.

Chemical Structure and Properties

CEP-33779 is a 1,2,4-triazolo[1,5-a]pyridine derivative.[5][6] Its chemical identity and core
physicochemical properties are summarized in the tables below.
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Identifier Value
N-(3-(4-methylpiperazin-1-yl)phenyl)-8-(4-

IUPAC Name (methylsulfonyl)phenyl)-[3][6]triazolo[1,5-
a]pyridin-2-amine[3][7]

CAS Number 1257704-57-6[3][6][8]

Chemical Formula

C24H26N602S[3][6][8]

SMILES

0=S(C1=CC=C(C2=CC=CN3C2=NC(NC4=CC=
CC(N5CCN(C)CC5)=C4)=N3)C=C1)(C)=0[3][6]

InChl Key

RFZKSQIFOZZIAQ-UHFFFAOYSA-N[3][4]

Physicochemical Property

Value

Molecular Weight 462.57 g/mol [3][6][8]
Appearance Light yellow to yellow solid[6]
Purity >95% to 99.79% (batch dependent)[4][7][9]
N Soluble in DMSO (=23.15 mg/mL); Insoluble in
Solubility
water and ethanol[7][9]
Powder: -20°C for 3 years; In solvent: -80°C for
Storage

2 years[6]

Mechanism of Action and Signaling Pathway

CEP-33779 functions as a selective inhibitor of JAK2, a key enzyme in the Janus kinase/signal
transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is crucial
for transducing signals from various cytokines and growth factors involved in cell proliferation,
differentiation, and immune responses.[1][10][11]

The primary mechanism of action involves the inhibition of JAK2 kinase activity, which
subsequently prevents the phosphorylation and activation of its downstream targets, primarily
STAT3 and STATS5.[1][9][12] The constitutive activation of the JAK2/STAT3 pathway is
implicated in the pathogenesis of various cancers and inflammatory diseases.[5][13] By
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inhibiting this pathway, CEP-33779 can suppress the growth of tumor cells and reduce
inflammatory responses.[3][5]

CEP-33779 Mechanism of Action
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CEP-33779 inhibits the JAK/STAT signaling pathway.

Biological Activity and Preclinical Data

CEP-33779 has demonstrated significant biological activity in a range of preclinical models. Its
primary activity is the potent and selective inhibition of JAK2.

Target IC50 Selectivity

>40-fold vs. JAK1; >800-fold

JAK2 1.8 + 0.6 nM[1][6][9] vs. TYK2[1][7][9]

In Vitro Studies

e Inhibition of STAT5 Phosphorylation: In HEL92 cells, CEP-33779 inhibited the
phosphorylation of STAT5 in a concentration-dependent manner, with activity observed at
concentrations below 3 pM.[1][9]

o P-glycoprotein (P-gp) Inhibition: CEP-33779 has been shown to inhibit the transport function
of P-glycoprotein (ABCB1), a key mediator of multidrug resistance in cancer.[6] This activity
sensitizes P-gp overexpressing cancer cells to chemotherapeutic agents like doxorubicin
and vincristine.[6][14]

In Vivo Studies

CEP-33779 has been evaluated in various animal models, demonstrating its therapeutic
potential.
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Disease Model Animal Dosage

Key Findings

Colitis-Associated 10, 30, 55 mg/kg, p.o.,
Mouse _
Colorectal Cancer b.i.d.

Induced regression of
established tumors,
reduced angiogenesis
and tumor cell
proliferation.
Correlated with
inhibition of STAT3

and NF-kB activation.

[3151€]

Rheumatoid Arthritis 10, 30, 55, 100 mg/kg,
Mouse ]
(CAIA & CIA models) p.o., b.i.d.

Reduced mean paw
edema and clinical
scores. Decreased
levels of pro-
inflammatory
cytokines (IL-1[, IL-6,
TNFa).[1][9][11]

Systemic Lupus
Erythematosus Mouse 100 mg/kg, p.o.
(MRL/lpr mice)

Extended survival,
reduced
splenomegaly/lympho
megaly, and protected
against
glomerulonephritis.[4]

[9]

Prostate Cancer

Nude Mouse 30 mg/kg, p.o., b.i.d.
(CWR22 xenograft)

Resulted in tumor
stasis and partial

regressions.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are summaries of key experimental protocols used in the evaluation of CEP-33779.

In Vitro Kinase Assay
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This assay measures the direct inhibitory effect of CEP-33779 on JAK family kinases.

In Vitro Kinase Assay Workflow

1. Coat 96-well plate with Neutravidin

l

2. Add biotinylated peptide substrate

'

3. Add assay mixture:
- HEPES buffer
- ATP
- MnCI2
- BSA
- CEP-33779 (various concentrations)

'

4. Add recombinant JAK enzyme (JAK1, JAK2, or JAK3)

'

5. Incubate for 20 minutes at room temperature

l

6. Add Eu-labeled anti-phosphotyrosine antibody

l

7. Incubate for 1 hour at room temperature

l

8. Add enhancement solution

l

9. Measure time-resolved fluorescence to determine phosphorylation

Click to download full resolution via product page
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Workflow for the in vitro JAK kinase inhibition assay.

Methodology Summary:

Plate Preparation: 96-well plates are coated with neutravidin, followed by a biotinylated
peptide substrate.[6][15]

e Reaction Mixture: A kinase assay mixture containing HEPES buffer, ATP, MnCI2, BSA, and
varying concentrations of CEP-33779 (dissolved in DMSO) is added to the wells.[6][15]

e Enzyme Reaction: The reaction is initiated by adding recombinant human JAK1, JAK2, or
JAK3 enzyme and allowed to proceed for 20 minutes at room temperature.[6][15]

o Detection: The amount of phosphorylated peptide is quantified by adding a Europium-labeled
anti-phosphotyrosine antibody, followed by an enhancement solution. The fluorescence is
then measured to determine the level of kinase activity.[6]

o Data Analysis: IC50 values are calculated from the concentration-response curves.[6]

In Vivo Pharmacodynamic (PD) Assay in Xenograft
Models

This protocol is used to confirm the in vivo activity of CEP-33779 on its target in a tumor model.
Methodology Summary:

» Model System: Nude mice are implanted with human cancer cells (e.g., CWR22 or HEL92)
to establish xenograft tumors.[6][9]

e Dosing: Once tumors are established, mice are treated orally with CEP-33779 (e.g., 55
mg/kg) or a vehicle control (e.g., PEG400).[6][9]

o Sample Collection: At specified time points after dosing (e.g., 2, 6, and 24 hours), animals
are euthanized, and plasma and tumor samples are collected.[6]

e Protein Extraction: Tumor extracts are prepared using a lysis buffer supplemented with
protease and phosphatase inhibitors.[1][6]
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o Western Blot Analysis: Equal amounts of protein from the tumor extracts are separated by
SDS-PAGE and transferred to a membrane. The levels of total and phosphorylated STAT
proteins (e.g., pSTAT3, pSTAT5) are analyzed by Western blot using specific antibodies to
assess the extent of target inhibition.[1][6][9]

Synthesis

An efficient, multi-step synthesis for CEP-33779 has been developed, utilizing multiple
palladium coupling reactions in a convergent manner. This improved process was designed to
be scalable and avoids the need for chromatographic purification, which is a significant
advantage for large-scale production.[16]

Conclusion

CEP-33779 is a well-characterized, potent, and selective JAK2 inhibitor with demonstrated
efficacy in a variety of preclinical models of cancer and inflammatory diseases. Its oral
bioavailability and favorable pharmacokinetic profile further underscore its potential as a
therapeutic agent.[6] The detailed chemical, biological, and methodological data presented in
this guide provide a solid foundation for researchers and drug development professionals
interested in exploring the therapeutic applications of CEP-33779 and other selective JAK2
inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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